![molecular formula C24H17BrSi B14890096 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole is an organosilicon compound characterized by the presence of a silicon atom within a dibenzosilole framework. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic electronics.
Métodos De Preparación
The synthesis of 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-diphenyl-5H-dibenzo[b,d]silole. This reaction is often carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually require refluxing the mixture to ensure complete bromination .
Análisis De Reacciones Químicas
3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo such transformations under suitable conditions, similar to other organosilicon compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended aromatic systems.
Aplicaciones Científicas De Investigación
3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole has several scientific research applications:
Organic Electronics: This compound is used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-transporting properties.
Materials Science: It is employed in the development of novel polymers and copolymers with enhanced thermal and mechanical properties.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
Pharmaceutical Research: While not extensively studied in this field, its structural analogs are investigated for potential biological activities and drug development.
Mecanismo De Acción
The mechanism of action of 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole in its applications is primarily related to its electronic properties. In organic electronics, it acts as an electron-transporting material, facilitating the movement of electrons through the device. The silicon atom within the dibenzosilole framework contributes to the compound’s stability and electronic characteristics, making it an effective component in electronic devices .
Comparación Con Compuestos Similares
Similar compounds to 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole include:
3,7-dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole: This compound has two bromine atoms and methyl groups, which can alter its reactivity and electronic properties.
5H-dibenzo[b,d]silole, 3-bromo-7-chloro-5,5-dimethyl-: The presence of both bromine and chlorine atoms introduces additional sites for substitution reactions and can influence the compound’s overall reactivity.
5H-dibenzo[b,d]silole, 5-(3-bromophenyl)-5-phenyl-:
The uniqueness of this compound lies in its specific substitution pattern and the presence of phenyl groups, which contribute to its stability and suitability for various applications in materials science and organic electronics.
Propiedades
Fórmula molecular |
C24H17BrSi |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
3-bromo-5,5-diphenylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H17BrSi/c25-18-15-16-22-21-13-7-8-14-23(21)26(24(22)17-18,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17H |
Clave InChI |
BJFTYYVNFMKISA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



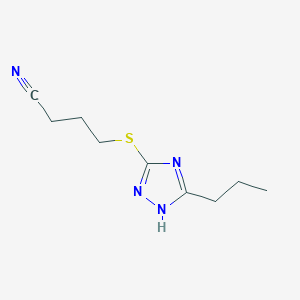
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
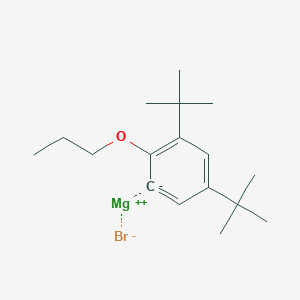
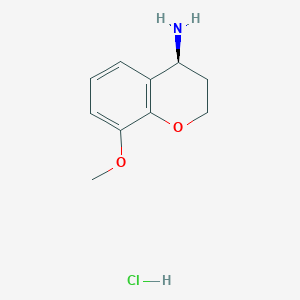


![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)

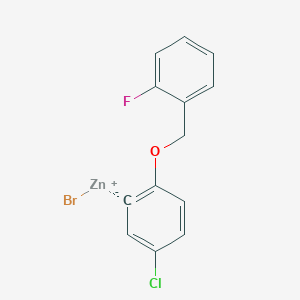
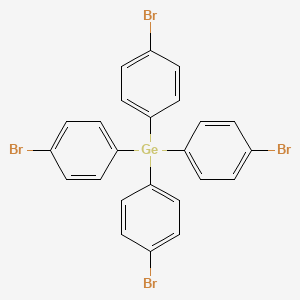
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

